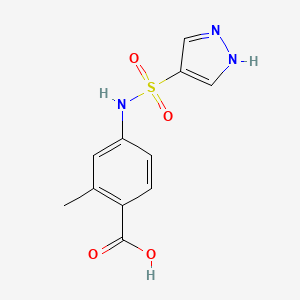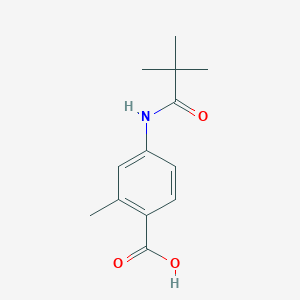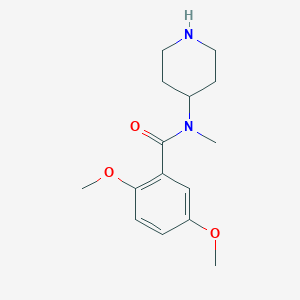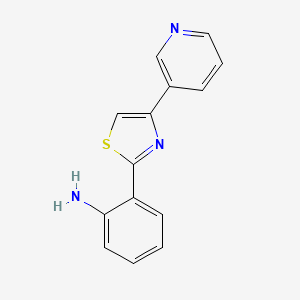
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid, also known as Mpsb or NSC 721648, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been shown to have anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells. In addition, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is that 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is not water-soluble, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid. One area of interest is its potential use as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemotherapeutic agent for various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is a promising chemical compound with potential applications in various fields, including anti-inflammatory and anti-cancer therapies. Its low toxicity profile and antioxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
Synthesis Methods
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-aminobenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with 4-pyrazolecarboxylic acid. The final product is obtained through recrystallization and purification.
Scientific Research Applications
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In one study, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid inhibited the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-4-8(2-3-10(7)11(15)16)14-19(17,18)9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBOQCBXJAARCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CNN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)

![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)

![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)